MI-2-2 is a small molecule inhibitor that disrupts the interaction between menin and mixed lineage leukemia (MLL) proteins. [] It is a promising candidate for the development of novel therapeutic agents for MLL-mediated leukemia. [] MLL fusion proteins are oncogenic drivers in acute leukemias, and menin is a crucial cofactor for their activity. [] By inhibiting the menin-MLL interaction, MI-2-2 aims to reverse the oncogenic activity of MLL fusion proteins. []
Mechanism of Action
MI-2-2 functions by competitively binding to menin, specifically targeting the MLL binding pocket. [] This disrupts the interaction between menin and MLL fusion proteins, which is essential for the oncogenic activity of these proteins in MLL-rearranged leukemia. [, ] By inhibiting this interaction, MI-2-2 demonstrates anti-leukemic effects. [, ]
Applications
MLL-rearranged leukemia treatment: MI-2-2 demonstrates promising anti-leukemic activity in preclinical studies involving MLL-rearranged leukemia models. [, ] It effectively inhibits cell proliferation, downregulates the expression of the MLL target gene Hoxa9, and induces differentiation in MLL leukemia cells. []
Combination therapy: Studies suggest potential synergy between MI-2-2 and other anti-leukemic agents. Combining MI-2-2 with the DOT1L inhibitor EPZ004777 shows enhanced anti-leukemic effects in an MLL-AF9 mouse model of acute myeloid leukemia (AML). [] This combination induces rapid and effective differentiation of leukemic blasts, potentially leading to more durable anti-leukemia responses. []
Targeting residual glioma cells: Research indicates that MI-2-2 can selectively target resistant glioma cell populations (group B cells), which contribute to tumor regrowth and recurrence after temozolomide (TMZ) treatment. [] This selective targeting suggests potential for MI-2-2 in combination therapies to prevent glioma recurrence. []
Cholangiocarcinoma research: Studies suggest that MI-2-2, as a menin inhibitor, could be valuable in investigating the role of menin in cholangiocarcinoma (CCA) growth. [] The potential of menin inhibitors like MI-2-2 as novel targeted therapies for CCA requires further investigation. []
Related Compounds
MI-2
Compound Description: MI-2 is a small-molecule inhibitor of the menin-MLL interaction, serving as a predecessor to MI-2-2. It binds to the MLL pocket in menin, mimicking key interactions between MLL and menin [].
Relevance: MI-2 is structurally related to MI-2-2 and served as the basis for its development. MI-2-2 exhibits a higher binding affinity to menin and more effectively disrupts the bivalent interaction between menin and MLL compared to MI-2 [].
EPZ004777
Compound Description: EPZ004777 is a selective small molecule inhibitor of the histone H3 lysine 79 (H3K79) methyltransferase DOT1L []. DOT1L is essential for MLL-fusion driven leukemogenesis.
Relevance: While structurally distinct from MI-2-2, EPZ004777 targets the MLL complex through a different mechanism. Research has shown synergistic anti-leukemic effects when EPZ004777 is used in combination with MI-2-2, suggesting a potential for combination therapy targeting different nodes of the MLL complex [].
CP65
Compound Description: CP65 is a cyclic peptide known to bind to the LEDGF/p75 integrin binding domain (IBD) and disrupt its interaction with HIV-1 integrase [].
Relevance: Though structurally different from MI-2-2, CP65 targets the LEDGF/p75 protein, which is a crucial component of the menin-MLL complex. CP65's ability to impair the clonogenic growth of MLL-AF9 expressing leukemic blasts suggests that targeting the LEDGF/p75-MLL interface, similar to MI-2-2's mechanism, holds therapeutic potential for MLL-fusion driven leukemia [].
OICR-9492
Compound Description: OICR-9492 is an inhibitor of the MLL complex's activity [].
Relevance: While structurally distinct from MI-2-2, which specifically disrupts the menin-MLL interaction, OICR-9492 targets the MLL complex directly. Both compounds have shown to inhibit the proliferation of HCC cells expressing the TP53R249S mutation, highlighting the potential of targeting the MLL complex through different mechanisms for therapeutic intervention [].
UNC1999
Compound Description: UNC1999 is an inhibitor of EZH2, an enzyme responsible for the methylation of histone H3 at lysine 27 (H3K27) [].
Relevance: Although structurally unrelated to MI-2-2, UNC1999 provides an alternative epigenetic approach to target glioma cells. While MI-2-2 effectively targets TMZ-resistant glioma cells (group B), UNC1999 demonstrates selectivity against TMZ-sensitive glioma cells (group A) []. This difference in target populations suggests a potential for combination therapies using both MI-2-2 and UNC1999 to address the heterogeneity of glioma cells and enhance treatment efficacy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. MK-1454 binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment; this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.
MK319 is an AKR1B10 inhibitor. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
MK-287, also known as L-680573, is platelet activating factor (PAF) antagonist potentially for the treatment of asthma. MK 287 (L-680,573), a tetrahydrofuran analog, potently inhibited [3H]C18-PAF binding to human platelet, polymorphonuclear leukocyte (PMN) and lung membranes with K1 values of 6.1 +/- 1.5, 3.2 +/- 0.7, and 5.49 +/- 2.3 nM, respectively. The inhibitory effects are stereospecific and competitive.
MK-3281 is a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase. It is also an inhibitor with good potency in the HCV subgenomic replication assay and attractive molecular properties suitable for a clinical candidate. The compound caused a consistent decrease in viremia in vivo using the chimeric mouse model of HCV infection.
Ibrexafungerp, also known as SCY-078 or MK-3118, is a novel enfumafungin derivative oral triterpene antifungal approved for the treatment of vulvovaginal candidiasis (VVC), also known as a vaginal yeast infection. It was developed out of a need to treat fungal infections that may have become resistant to echinocandins or azole antifungals. Ibrexafungerp is orally bioavailable compared to the echinocandins [caspofungin], [micafungin], and [anidulafungin]; which can only be administered parenterally. Similar to echinocandins, ibrexafungerp targets the fungal β-1,3-glucan synthase, which is not present in humans, limiting the chance of renal or hepatic toxicity. Ibrexafungerp was granted FDA approval on 1 June 2021. Ibrexafungerp is a Triterpenoid Antifungal. The mechanism of action of ibrexafungerp is as a Glucan Synthase Inhibitor. Ibrexafungerp is an intravenous and orally bioavailable semisynthetic derivative of enfumafungin with potential antifungal activity. Upon administration, ibrexafungerp inhibits beta-1,3-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. This results in weakening of the fungal cell wall, thereby leading to osmotic lysis and eventually fungal cell death. See also: Ibrexafungerp Citrate (active moiety of).
MK-3328 has a favorable potency versus human β-amyloid plaque and has been radiolabeled for further evaluation in in vitro binding and in vivo PET imaging experiments. Studies led to the identification of 17b (MK-3328) as a candidate PET ligand for the clinical assessment of β-amyloid plaque load. MK-3328 is currently being tested for the treatment of Alzheimer's Disease.